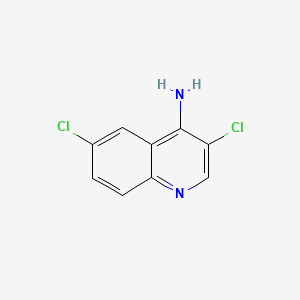

3,6-Dichloroquinolin-4-amine

Description

Significance of Quinolines in Heterocyclic Chemistry and Organic Synthesis

Quinolines are a class of nitrogen-containing heterocyclic compounds first isolated from coal tar. numberanalytics.comchemrj.org Their structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a versatile platform for a wide range of chemical reactions. numberanalytics.com In organic synthesis, quinolines are valuable precursors for creating complex molecules. numberanalytics.com They are integral to the synthesis of various industrial and specialty chemicals. wikipedia.org The quinoline (B57606) core is a prominent feature in numerous natural products and synthetic compounds with diverse applications. researchgate.net

Rationale for Investigating Halogenated Quinoline Derivatives in Chemical Sciences

The introduction of halogen atoms onto the quinoline scaffold significantly influences the molecule's electronic properties, reactivity, and biological activity. rasayanjournal.co.inresearchgate.net Halogenation can enhance the chemical reactivity of the quinoline ring, making it a more versatile intermediate in the synthesis of new compounds. rsc.org The specific placement of halogens, such as chlorine atoms, can direct further chemical modifications to specific positions on the quinoline ring system. rsc.org This regioselectivity is a powerful tool for synthetic chemists, enabling the construction of complex molecular architectures with a high degree of control. rsc.org Consequently, halogenated quinolines are important building blocks in the development of new materials and chemical entities. researchgate.netmdpi.com

Overview of Current Research Landscape for 3,6-Dichloroquinolin-4-amine

Current research on this compound primarily focuses on its utility as a chemical intermediate in organic synthesis. While specific studies on this exact compound are not extensively detailed in publicly available literature, the broader class of dichloro- and amino-substituted quinolines is well-explored. For instance, related compounds like 4,7-dichloroquinoline (B193633) and various aminoquinolines are key intermediates in the synthesis of a range of compounds. wikipedia.orgmdpi.com The presence of two chlorine atoms and an amino group in this compound suggests its potential as a versatile building block for creating more complex molecules through reactions such as nucleophilic aromatic substitution and palladium-catalyzed amination. smolecule.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

1211799-80-2 |

|---|---|

Molecular Formula |

C9H6Cl2N2 |

Molecular Weight |

213.061 |

IUPAC Name |

3,6-dichloroquinolin-4-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H,(H2,12,13) |

InChI Key |

VEXPWIPBTQDXIG-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(C(=C2C=C1Cl)N)Cl |

Synonyms |

4-Amino-3,6-dichloroquinoline |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Synthesis of 3,6 Dichloroquinolin 4 Amine and Its Analogues

Classical and Contemporary Synthetic Routes to 3,6-Dichloroquinolin-4-amine

The construction of the this compound framework relies on several established and modern synthetic strategies. These methods often involve the sequential or convergent assembly of the quinoline (B57606) ring system followed by the introduction of the required chloro and amino functionalities.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Quinoline Scaffolds

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of 4-aminoquinoline (B48711) derivatives. mdpi.comugm.ac.idchegg.com This approach typically involves the reaction of a polychlorinated quinoline precursor with an amine nucleophile. In the context of synthesizing this compound, a suitable starting material would be a 3,4,6-trichloroquinoline. The chlorine atom at the C4-position of the quinoline ring is particularly susceptible to nucleophilic attack, a phenomenon well-documented for 2,4-dichloroquinazolines and 4,7-dichloroquinolines. mdpi.comchegg.com This regioselectivity is attributed to the electronic properties of the heterocyclic ring system, where the C4-position is more activated towards nucleophilic substitution. mdpi.com

The reaction conditions for SNAr can vary, often involving heating the dichloroquinoline with the desired amine, sometimes in the presence of a solvent or under neat conditions. nih.gov For instance, the synthesis of 4-aminoquinoline derivatives has been achieved by heating a 4-chloroquinoline (B167314) with an amine at elevated temperatures. nih.gov The reactivity of the halogen substituents can be influenced by their position on the quinoline ring, enabling selective substitution.

| Reactants | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline (B193633), Butylamine | Neat, 120-130 °C, 6 h | N-butyl-7-chloroquinolin-4-amine | nih.gov |

| 4,7-Dichloroquinoline, Ethane-1,2-diamine | Neat, heated to 80 °C then 130 °C, 7 h | N-(7-chloroquinolin-4-yl)ethane-1,2-diamine | nih.gov |

| 4,7-dichloroquinoline, Sulfonamides | Ethanol, DBSA (cat.), reflux, 6 h | 4-amino-7-chloroquinoline-sulfonamide hybrids | future-science.com |

Chlorination and Subsequent Amination Procedures

Another classical approach involves the initial construction of a quinoline ring system, followed by sequential chlorination and amination steps. For example, a 6-chloro-4-hydroxyquinoline could be synthesized and then subjected to chlorination to introduce a chlorine atom at the 3-position, yielding a 3,4-dichloro-6-chloroquinoline intermediate. Subsequent amination at the C4-position would then lead to the desired this compound.

The chlorination of quinoline derivatives can be achieved using various reagents, such as phosphorus oxychloride (POCl₃). rsc.orgnih.gov For instance, 2-hydroxy-quinoline-4-carboxylic acid derivatives can be chlorinated with POCl₃ at high temperatures to yield chloro-substituted quinolines. rsc.org Similarly, N-methyl-anilinium-derived tetracyclic ketones can be chlorinated with POCl₃ under reflux to produce the corresponding chloroquinolines. nih.gov The subsequent amination step would then proceed via an SNAr reaction as described previously.

Cyclization and Annulation Reactions for Quinoline Ring Construction

The fundamental quinoline ring of the target molecule can be constructed through various cyclization and annulation reactions. The Gould-Jacobs reaction, for example, is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which can then be further functionalized. wikipedia.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. wikipedia.org To obtain a 6-chloro substituted quinoline, one would start with a 4-chloroaniline (B138754) derivative. The resulting 6-chloro-4-hydroxyquinoline can then be converted to a 4,6-dichloroquinoline, a key intermediate for further functionalization.

Palladium-catalyzed cascade reactions offer a modern and efficient approach to synthesizing substituted aminoquinolines. rsc.org For instance, a three-component reaction of gem-dibromovinylanilines, tert-butyl isocyanide, and arylboronic acids, catalyzed by palladium, can produce 3-aryl-2-aminoquinolines through a sequence of isocyanide insertion, intramolecular cyclization, and Suzuki coupling. rsc.org While this specific example leads to a different substitution pattern, the principle of palladium-catalyzed cyclization highlights a potent strategy for constructing complex quinoline cores.

N-Oxidation-Mediated Functionalization Pathways

The use of quinoline N-oxides provides an alternative activation strategy for the functionalization of the quinoline ring. ccspublishing.org.cnresearchgate.netsioc-journal.cn Quinoline N-oxides are more reactive towards certain transformations compared to their unoxidized counterparts. researchgate.net The N-oxide group can direct functionalization to specific positions, such as C2 and C8. ccspublishing.org.cnsioc-journal.cnacs.org While direct application to the synthesis of this compound is not explicitly detailed in the provided context, the general principle of using N-oxidation to enhance reactivity and control regioselectivity is a valuable tool in quinoline chemistry. researchgate.net For instance, N-oxidation can facilitate subsequent reactions like amination or halogenation at specific sites on the quinoline scaffold. researchgate.net

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective bond formations. The synthesis of this compound and its analogues benefits significantly from such approaches, particularly those involving transition metals.

Transition Metal-Catalyzed Amination (e.g., Palladium-catalyzed reactions, Buchwald-Hartwig coupling)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has revolutionized the formation of carbon-nitrogen bonds, offering a mild and versatile alternative to classical methods like SNAr. acs.orgwikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide range of amines. wikipedia.org In the synthesis of 4-aminoquinolines, palladium catalysis can be employed to form the C4-N bond under milder conditions than traditional SNAr. acs.org

The Buchwald-Hartwig amination has been successfully applied to the synthesis of various aminoquinolines. For example, the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines has been studied, demonstrating the feasibility of this method for such substrates. researchgate.net The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. acs.orgfrontiersin.org Ligands such as DPEphos and BINAP have proven effective in these transformations. acs.orgresearchgate.net

A key advantage of palladium-catalyzed amination is its potential for regioselectivity in polyhalogenated systems. For instance, with 4-bromo-6,8-difluoroquinoline, palladium-catalyzed conditions specifically yielded the 4-substituted product, whereas SNAr conditions gave a mixture of isomers. acs.org This selectivity would be highly advantageous in the synthesis of this compound from a precursor like 3,4,6-trichloroquinoline, potentially allowing for the selective amination at the C4 position.

| Quinoline Substrate | Amine | Catalyst System (Catalyst/Ligand/Base) | Product | Reference |

|---|---|---|---|---|

| 4-Haloquinoline | Various Amines | Pd(OAc)₂ / DPEphos / K₃PO₄ | 4-Aminoquinolines | acs.org |

| 4,7-Dichloroquinoline | Adamantane-containing amines | Pd(dba)₂ / BINAP or DavePhos | Mono- and di-aminated products | researchgate.net |

| 4,6-Dichloroquinoline | Linear di- and trioxadiamines | Pd(dba)₂ / DavePhos | Macrocyclic diaminoquinolines | rsc.org |

Metal-Free and Organocatalytic Methods for Amine Synthesis

The synthesis of 4-aminoquinolines has traditionally relied on metal-catalyzed reactions. However, the drive to eliminate transition metal contaminants from final products has spurred the development of metal-free and organocatalytic alternatives. These methods offer advantages such as lower toxicity, reduced cost, and simplified purification procedures.

One-pot, metal-free reactions have been successfully employed for the synthesis of diverse quinoline scaffolds. For instance, a transition-metal-free, base-promoted one-pot reaction of ynones with 2-aminobenzonitriles provides multisubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation. researchgate.nettext2fa.ir This approach is noted for its operational simplicity and high atom economy. researchgate.net Similarly, the synthesis of 3-acylquinolines has been achieved via a transition-metal-free protocol involving the aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com

Organocatalysis, using small organic molecules to accelerate reactions, presents another powerful metal-free strategy. While specific organocatalytic routes to this compound are not extensively documented, the principles have been applied to related structures. For example, primary amino acids have been used as enantioselective catalysts for the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones, which are precursors to aminoquinolines. acs.org Furthermore, organocatalysts based on aminoquinoline and pyrrolidine (B122466) have been developed to catalyze the direct and highly enantioselective cyclization of chalcone (B49325) derivatives, demonstrating the potential of this approach. acs.org The development of a specific organocatalyst for the direct amination of a 3,6-dichloroquinoline (B13122943) precursor remains a target for future research.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. jocpr.com This is achieved by focusing on aspects like atom economy, waste reduction, and the use of environmentally benign reagents and solvents.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. langholmandcanonbieschools.dumgal.sch.ukrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. langholmandcanonbieschools.dumgal.sch.uk For the synthesis of compounds like this compound, this involves designing routes that maximize the incorporation of atoms from the starting materials into the final molecule.

Multicomponent reactions (MCRs) are exemplary in their high atom economy, constructing complex molecules in a single step from multiple starting materials. For example, a three-component reaction for the synthesis of thioureas from isocyanides, aliphatic amines, and elemental sulfur proceeds with complete atom economy. organic-chemistry.org While a specific MCR for this compound is not reported, the development of such a process would represent a significant advancement in its green synthesis.

Strategies that minimize waste often focus on catalytic processes, where a small amount of catalyst can generate large quantities of product, and on telescoping multi-step reactions into a single continuous process to avoid intermediate workups and purifications, thereby reducing solvent and material loss. wuxiapptec.com

| Reaction Type | Atom Economy | Waste Products | Reference |

| Addition Reactions | High (often 100%) | None (in theory) | langholmandcanonbieschools.dumgal.sch.uk |

| Rearrangement Reactions | High (often 100%) | None (in theory) | rsc.org |

| Substitution Reactions | Lower | Leaving groups, salts | |

| Elimination Reactions | Lower | Small molecules (e.g., H₂O) |

This table illustrates the general atom economy of different reaction types relevant to organic synthesis.

Utilization of Greener Solvents and Reaction Media

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of a chemical process. acs.org Green chemistry promotes the use of safer, more sustainable alternatives. sigmaaldrich.commerckmillipore.com Water is an ideal green solvent, although its use can be limited by the poor solubility of many organic reactants. acs.org

For quinoline synthesis, greener solvents like ethanol, polyethylene (B3416737) glycol (PEG), and ionic liquids have been explored. text2fa.irmerckmillipore.com For example, the synthesis of sulfonamide-tethered 7-chloroquinolines has been achieved by refluxing 4,7-dichloroquinoline with sulfonamides in ethanol. future-science.com Ionic liquids, such as 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]), have been used as a green reaction medium for the microwave-assisted synthesis of 4-phenoxyquinoline derivatives from 4,7-dichloroquinoline. frontiersin.org

The choice of solvent can also influence reaction outcomes. In the synthesis of 2,3-dicarboxylate 4-aminoquinolines, benzene (B151609) was found to be a superior solvent to polar and protic solvents like DMSO or methanol. asianpubs.org The development of a synthesis for this compound in a truly green solvent system remains a key objective.

| Conventional Solvent | Greener Alternative(s) | Rationale | Reference(s) |

| Dichloromethane (B109758) (DCM) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable resources, less toxic, resists peroxide formation. | sigmaaldrich.com |

| Dimethylformamide (DMF) | Polyethylene glycol (PEG), Ethylene carbonate, Propylene carbonate | Lower toxicity, biodegradable, lower vapor pressure. | merckmillipore.com |

| Acetonitrile | Ethanol, Isopropyl alcohol | Less toxic, readily available. | merckmillipore.com |

| Benzene, Toluene (B28343) | 2-Methyltetrahydrofuran (2-MeTHF) | Less carcinogenic, derived from renewables. | sigmaaldrich.com |

This interactive table provides examples of greener solvent alternatives for common laboratory solvents.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts. beilstein-journals.orgucsf.edu

This technology has been successfully applied to the synthesis of various quinoline derivatives. For instance, the synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride can be achieved in just 50 seconds under microwave irradiation (600 W). beilstein-journals.org Similarly, a simple two-step method for synthesizing substituted 4-hydroxyquinolines, precursors for chloroquinolines, utilizes microwave irradiation for the high-temperature cyclization step, reducing the reaction time to just 5 minutes. nih.gov The amination of 4,7-dichloroquinoline with various amines has also been accelerated using microwave heating, often under solvent-free conditions, to produce 4-amino-7-chloroquinolines in high yields within minutes. mdpi.com

A notable example is the microwave-promoted synthesis of cycloalkyl amine-linked isoindoline-1,3-dione-4-aminoquinolines, where reactions that were sluggish under conventional heating were completed in 2-5 minutes at 130-160°C. beilstein-journals.org The application of these protocols to a 3,6-dichlorinated quinoline core is a logical extension for achieving a rapid and efficient synthesis of the target compound.

| Precursor(s) | Product Type | Conditions | Time | Yield | Reference |

| Aromatic amine, Malonic acid, POCl₃ | 2,4-Dichloroquinoline | 600 W | 50 s | Good | beilstein-journals.org |

| Aniline, Meldrum's acid, Trimethyl-orthoformate | 4-Hydroxyquinoline | 300 °C | 5 min | 20-70% | nih.gov |

| 4,7-Dichloroquinoline, Aliphatic/Aromatic amines | 4-Amino-7-chloroquinoline | Solvent-free, 100°C | 10 min | 70-95% | mdpi.com |

| Fluoro-phthalic anhydride, Diamine | Isoindoline-1,3-dione-4-aminoquinoline | NMP, 130-160°C | 2-5 min | 74-92% | beilstein-journals.org |

This table summarizes various microwave-assisted synthesis protocols for quinoline derivatives.

Flow Chemistry Applications for Enhanced Reaction Efficiency

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for chemical synthesis, including enhanced safety, improved reaction control, higher yields, and easier scalability. wuxiapptec.comresearchgate.net The high surface-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, which is particularly beneficial for highly exothermic or fast reactions. researchgate.net

While a specific flow synthesis for this compound has not been detailed in the literature, the principles are readily applicable. A potential flow process could involve the continuous reaction of a 3,6-dichloro-4-haloquinoline precursor with an ammonia (B1221849) source in a heated and pressurized reactor coil to achieve rapid and efficient amination. This would offer significant advantages in terms of safety, consistency, and throughput compared to traditional batch methods. wuxiapptec.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product, such as this compound. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

In the context of synthesizing substituted 4-aminoquinolines, the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline is a common final step. The reactivity of this position is high, but achieving selectivity in di- or poly-halogenated systems requires careful control. For instance, in the palladium-catalyzed amination of various dichloroquinolines, the choice of phosphine (B1218219) ligand (e.g., Xphos, Brettphos) was found to be crucial for improving reaction times and yields. nih.gov The use of bulky ligands can accelerate the reductive elimination step in palladium catalysis. nih.gov

In the synthesis of 4-amino-7-chloroquinoline derivatives, reaction temperatures are typically in the range of 80-150°C. scielo.br The choice of solvent is also critical; for example, in a Suzuki-Miyaura cross-coupling on a dichloroquinoline core, a 4:1 mixture of tetrahydrofuran (B95107) (THF) and water at 65°C provided the highest yield and regioselectivity. beilstein-journals.org

The synthesis of 4-aminoquinolines via annulation strategies also requires careful optimization. For the coupling of 2-aminobenzonitriles with alkynylphosphonates, the base was a pivotal parameter, with K₂CO₃ in toluene at 112°C providing the best results over organic bases or other solvents like dichloromethane or DMF. asianpubs.org These examples highlight that a systematic screening of reaction parameters is essential to develop a robust and high-yielding synthesis for the specific target, this compound. asianpubs.orgbeilstein-journals.org

Chemical Reactivity, Functionalization, and Derivatization Pathways

Halogen Atom Reactivity: Nucleophilic Displacement and Exchange

The chlorine atoms at positions 3 and 6 of the quinoline (B57606) ring exhibit differential reactivity, enabling selective functionalization. The chlorine at the 4-position of similar dichloroquinolines is highly susceptible to nucleophilic aromatic substitution (SNAr). preprints.orgmdpi.com This reactivity allows for the displacement of the chlorine atom by various nucleophiles. For instance, the reaction of 4,7-dichloroquinoline (B193633) with morpholine (B109124) in the presence of potassium carbonate in DMF at 120°C results in the selective substitution of the C4-chlorine. preprints.org Similarly, palladium-catalyzed amination reactions have been successfully employed to substitute chlorine atoms on dichloroquinolines with various amines, including sterically hindered adamantane-containing amines. researchgate.net The reactivity of the halogen atoms is influenced by the electronic properties of the quinoline ring system and the position of the substituent.

In di- and tri-functionalized quinolines, the reactivity of the halogen substituents can be sequential, allowing for controlled, stepwise modifications. This selective reactivity is crucial for the synthesis of complex quinoline derivatives.

Table 1: Nucleophilic Displacement Reactions

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline | Morpholine, K2CO3, DMF | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | preprints.org |

| Dichloroquinolines | Adamantane-containing amines | Aminated quinoline derivatives | researchgate.net |

| 4,7-dichloroquinoline | Monoaminoalkane/diaminoalkane | Alkyl aminoquinoline derivatives | nih.gov |

Amine Group Transformations and Functionalization

The primary amine group at the 4-position is a key site for a variety of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and the formation of Schiff bases.

Acylation: The amine group can be acylated using acid chlorides or anhydrides. For example, the reaction of 2,6-dichloroquinolin-4-amine with 2-oxo-1,2-dihydroquinoline-3-carbonyl chlorides leads to the formation of N-(2,6-dichloroquinolin-4-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamides. osi.lv This transformation is a common strategy to introduce new functional groups and build more complex molecular architectures.

Alkylation: Direct alkylation of the amine group is also possible, though it can sometimes lead to a mixture of mono- and poly-alkylated products. libretexts.org To achieve selective mono-alkylation, reductive amination is often the preferred method. researchgate.net

Schiff Base Formation: The primary amine can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is reversible and provides a pathway to a diverse range of derivatives.

The reactivity of the amine group can be modulated by protecting it, which allows for selective reactions at other positions on the quinoline ring. byjus.com

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The quinoline ring itself is subject to both electrophilic and nucleophilic substitution reactions, although the presence of the deactivating chloro groups and the activating amino group influences the position and feasibility of these reactions.

Nucleophilic Substitution: The quinoline ring, being electron-deficient, is generally reactive towards nucleophiles, particularly at the 2- and 4-positions. uoanbar.edu.iq In 3,6-dichloroquinolin-4-amine, the 4-position is already substituted, but the potential for nucleophilic attack at other positions, facilitated by the electron-withdrawing nature of the chlorine atoms, remains.

Electrophilic Substitution: The -NH2 group is a powerful activating group and directs electrophiles to the ortho and para positions. byjus.com However, the chloro groups are deactivating, making electrophilic substitution on the benzene (B151609) ring of the quinoline nucleus challenging. The outcome of such reactions would depend on a delicate balance of these electronic effects.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl or vinyl halide with a boronic acid or ester. fishersci.es The chlorine atoms on the quinoline ring can participate in Suzuki-Miyaura coupling to introduce new aryl or vinyl groups. The differential reactivity of the C3 and C6 chlorine atoms could allow for selective or sequential couplings. For instance, studies on similar dichloroheteroarenes have shown that selectivity can be controlled by the choice of ligand and reaction conditions. nih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. snnu.edu.cn It provides an alternative method for functionalizing the chloro-substituted positions with a wide range of amines. researchgate.net The selectivity of amination on dichloroquinolines has been shown to be dependent on the isomer and the steric bulk of the amine. researchgate.net

Table 2: Cross-Coupling Reactions

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Dichloroheteroarenes | Arylboronic acids | Pd catalysts | Aryl-substituted heteroarenes | nih.gov |

| Buchwald-Hartwig | Dichloroquinolines | Amines | Pd(0)/BINAP or DavePhos | Aminated quinolines | researchgate.net |

Oxidation and Reduction Pathways of the Quinoline Core and Substituents

The quinoline core and its substituents can undergo both oxidation and reduction reactions.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. preprints.org This transformation can alter the electronic properties of the ring, making it more susceptible to certain types of functionalization. For example, N-oxide formation can be used as a directing group for regioselective C-H activation. preprints.org

Reduction: The nitro group, if introduced onto the quinoline ring, can be reduced to an amine. nih.gov This is a common synthetic strategy for introducing additional amino groups. The reduction can be achieved using various reagents, such as Fe/AcOH. researchgate.net

Regioselective Functionalization of the Quinoline Scaffold

Achieving regioselectivity is a key challenge and opportunity in the chemistry of this compound. The inherent differences in the reactivity of the C3 and C6 positions, as well as the directing effects of the amino group, can be exploited to control the site of functionalization.

Methods for regioselective functionalization include:

Directed Metalation: Using directing groups to guide a metalating agent to a specific position, followed by quenching with an electrophile. researchgate.net

C-H Activation: The use of transition metal catalysts to selectively activate and functionalize specific C-H bonds. N-oxide formation is a known strategy to direct C-H activation to the C2 and C8 positions of the quinoline ring. preprints.org

Sequential Cross-Coupling: Exploiting the differential reactivity of the two chlorine atoms to perform stepwise coupling reactions.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Aromatic Substitution (SNAr): The mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of the leaving group (chloride). The rate-determining step is usually the formation of this intermediate. masterorganicchemistry.com

Suzuki-Miyaura Coupling: The catalytic cycle generally involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. snnu.edu.cn

Hofmann Elimination: In reactions involving quaternary ammonium (B1175870) salts derived from the amine group, heating with a strong base can lead to an E2-like elimination, typically favoring the formation of the less substituted alkene (Hofmann's rule). libretexts.orgmsu.edu

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Elucidation

A full single-crystal X-ray diffraction analysis for 3,6-dichloroquinolin-4-amine has not been reported in the reviewed literature. Such an analysis would reveal the planarity of the quinoline (B57606) ring system and the orientation of the amino group. For comparison, studies on similar molecules, such as 4,7-dichloroquinoline (B193633) iucr.orgresearchgate.net and other substituted quinolines mdpi.comarabjchem.orgmdpi.commdpi.combohrium.com, consistently show a high degree of planarity in the fused aromatic rings. It would be expected that this compound would also exhibit a largely planar quinoline core. The precise bond lengths and angles would be influenced by the electronic effects of the chlorine and amine substituents.

Intermolecular Interactions and Crystal Packing Motifs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not present in the surveyed literature. However, based on general principles and data for analogous compounds rsc.orgmdpi.comresearchgate.netchemicalbook.comwisc.edulibretexts.org, a hypothetical assignment can be proposed.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts of these protons would be influenced by the positions of the two chlorine atoms and the amino group. The amino group protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would display signals for each of the nine carbon atoms in the quinoline ring. The carbons bearing the chlorine atoms (C-3 and C-6) and the amino group (C-4) would exhibit characteristic chemical shifts due to the strong electronic effects of these substituents.

Hypothetical ¹H and ¹³C NMR Data for this compound This table is for illustrative purposes and is not based on experimental data. | ¹H NMR | ¹³C NMR | | :--- | :--- | | Position | Predicted δ (ppm) | Position | Predicted δ (ppm) | | H-2 | 8.0-8.5 | C-2 | 148-152 | | H-5 | 7.5-8.0 | C-3 | 120-125 | | H-7 | 7.2-7.7 | C-4 | 145-150 | | H-8 | 7.8-8.3 | C-4a | 122-127 | | NH₂ | 5.0-7.0 (broad) | C-5 | 125-130 | | | | C-6 | 128-133 | | | | C-7 | 118-123 | | | | C-8 | 126-131 | | | | C-8a | 140-145 |

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton connectivity around the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations between protons and carbons, which is essential for identifying quaternary carbons and piecing together the molecular skeleton.

While these techniques would be vital for the definitive structural confirmation of this compound, no such experimental 2D NMR data has been reported in the reviewed scientific literature magritek.comresearchgate.netwalisongo.ac.id.

1H NMR and 13C NMR Chemical Shift Assignment and Interpretation

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. While direct experimental spectra for this compound are not widely published, a detailed assignment can be constructed based on well-established group frequencies and data from analogous quinoline derivatives. dergipark.org.trmdpi.compearson.com

The vibrational spectrum of this compound is dominated by the characteristic modes of the quinoline ring system, the amino group, and the carbon-chlorine bonds. The expected vibrational frequencies for these key functional groups are assigned based on theoretical calculations and experimental data from similar molecules, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline and various chloroquinoline derivatives. dergipark.org.trnih.gov

The primary amine (-NH₂) group typically exhibits symmetric and asymmetric stretching vibrations in the high-frequency region of the FT-IR spectrum. dergipark.org.tr Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The region between 1000 cm⁻¹ and 1650 cm⁻¹ is complex, featuring C=C and C=N stretching vibrations of the quinoline core, as well as the NH₂ scissoring (bending) mode. dergipark.org.tr The C-Cl stretching vibrations are expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Table 1: Tentative Assignment of Characteristic Vibrational Frequencies for this compound Data is inferred from spectroscopic studies on analogous substituted quinoline compounds. dergipark.org.trnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectrum |

|---|---|---|---|

| Asymmetric Stretching | -NH₂ | 3450 - 3350 | FT-IR, Raman |

| Symmetric Stretching | -NH₂ | 3380 - 3280 | FT-IR, Raman |

| Stretching | Aromatic C-H | 3100 - 3000 | FT-IR, Raman |

| Scissoring (Bending) | -NH₂ | 1650 - 1580 | FT-IR |

| Stretching | C=C / C=N (Ring) | 1640 - 1450 | FT-IR, Raman |

| Stretching | C-N | 1380 - 1250 | FT-IR, Raman |

A complete understanding of the molecular vibrations requires a more detailed approach than simple functional group analysis. Theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate the full vibrational spectrum and interpret the complex interplay of atomic motions. dergipark.org.trcnr.it These calculations yield a set of normal vibrational modes, each with a specific frequency and atomic displacement pattern.

The assignment of these calculated modes to the observed experimental bands in FT-IR and Raman spectra is facilitated by Potential Energy Distribution (PED) analysis. PED quantifies the contribution of individual internal coordinates (like bond stretches, angle bends, and torsions) to each normal mode. dergipark.org.tr

Force field analysis further refines this interpretation. It involves the calculation of force constants, which represent the stiffness of chemical bonds and the resistance to bending and torsional motions. researchgate.net By adjusting these force constants to match the calculated frequencies with experimental ones (a process known as scaled quantum mechanics or SQM force field), a highly accurate model of the molecule's vibrational dynamics and intramolecular forces can be achieved. dergipark.org.trscbt.com This analysis provides a profound understanding of the molecule's structural stability and bonding characteristics.

Assignment of Characteristic Functional Group Vibrations

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org

For this compound (molecular formula: C₉H₆Cl₂N₂), the nominal molecular weight is 212 g/mol . However, the mass spectrum will show a characteristic isotopic cluster for the molecular ion (M⁺) peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This results in three main peaks for the molecular ion:

[M]⁺: (containing two ³⁵Cl atoms)

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom)

[M+4]⁺: (containing two ³⁷Cl atoms)

The relative intensities of these peaks will be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.

The fragmentation of the molecular ion is expected to follow pathways characteristic of aromatic amines and halogenated compounds. libretexts.orgmiamioh.edu Key fragmentation steps would likely include:

Loss of a chlorine radical (•Cl): Leading to a fragment ion at [M-35]⁺ and [M-37]⁺.

Loss of hydrochloric acid (HCl): Resulting in a fragment at [M-36]⁺.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitrogen-containing heterocyclic rings, producing a fragment at [M-27]⁺.

Retro-Diels-Alder (RDA) reaction: Cleavage of the quinoline ring system.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [C₉H₆³⁵Cl₂N₂]⁺• | Molecular Ion (M⁺) | 212 |

| [C₉H₆³⁵Cl³⁷ClN₂]⁺• | Molecular Ion (M+2) | 214 |

| [C₉H₆³⁷Cl₂N₂]⁺• | Molecular Ion (M+4) | 216 |

| [C₉H₆³⁵ClN₂]⁺ | Loss of •Cl | 177 |

| [C₉H₅³⁵ClN₂]⁺• | Loss of HCl | 176 |

Computational Chemistry and Theoretical Investigations

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model reaction pathways and analyze transition states, providing insights into reaction mechanisms and kinetics. mdpi.comlibretexts.org By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. rsc.org

For 3,6-dichloroquinolin-4-amine, this could involve modeling its synthesis or its reactions with other molecules. For instance, the synthesis of similar quinoline (B57606) derivatives often involves cyclization reactions. wikipedia.org Computational modeling could elucidate the mechanism of such a reaction, identifying the rate-determining step and the structure of the transition state. libretexts.org Similarly, the reactivity of the amino group or the aromatic ring towards electrophilic or nucleophilic attack could be investigated. mdpi.comlibretexts.org

Molecular Dynamics Simulations (for studying intermolecular interactions in chemical systems)

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including intermolecular interactions. serambimekkah.iduni-halle.de By simulating the motions of atoms and molecules over time, MD can provide insights into how this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.govmdpi.com

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of chemical compounds based on their molecular structure. nih.govdergipark.org.tr These models establish a mathematical relationship between a set of molecular descriptors and a particular property of interest, such as chemical reactivity, stability, or biological activity. dergipark.org.trnih.gov

For this compound, a QSPR model could be developed to predict its reactivity in certain reactions or its stability under various conditions. This would involve calculating a range of molecular descriptors for this compound and a series of related compounds, and then using statistical methods to build a predictive model. nih.gov Such models can be valuable for screening large libraries of compounds and for designing new molecules with desired properties. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-amino-2-methyl-8-(trifluoromethyl)quinoline |

| 4,7-dichloroquinoline (B193633) |

Applications As Chemical Intermediates and Building Blocks

Role in the Synthesis of Complex Organic Molecules

3,6-Dichloroquinolin-4-amine is a key intermediate in the synthesis of complex organic molecules. The presence of reactive chlorine atoms and an amino group on the quinoline (B57606) core allows for diverse functionalization. For instance, the chlorine atoms are susceptible to nucleophilic substitution, enabling the introduction of various amines and other nucleophiles to create a range of aminoquinoline derivatives. Palladium-catalyzed amination reactions can be employed to substitute the chlorine atoms, yielding mono- or di-aminated products depending on the reaction conditions.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, and derivatives of this compound are explored for their potential biological activities. The ability to modify the molecule at multiple positions makes it a valuable starting material for creating libraries of compounds for drug discovery and development.

Precursor for Advanced Heterocyclic Systems and Fused Rings

The reactivity of this compound makes it a valuable precursor for the synthesis of advanced heterocyclic systems and fused rings. The amino and chloro substituents can participate in cyclization reactions to form new rings fused to the quinoline core.

For example, reaction with 2-oxo-1,2-dihydroquinoline-3-carbonyl chlorides leads to the formation of N-(2,6-dichloroquinolin-4-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamides. These intermediates can then be cyclized under heating in polyphosphoric acid to yield fused Current time information in Bangalore, IN.naphthyridine derivatives, such as 3,13-dichlorobenzo[b]quino[4,3-h] Current time information in Bangalore, IN.naphthyridin-6(5H)-one. osi.lv This demonstrates the utility of this compound in constructing complex, multi-ring systems.

Furthermore, the general strategy of using substituted quinolines to build fused heterocyclic systems is well-established. For instance, reactions of dichloroquinoline derivatives can lead to the formation of pyrazolo[4,3-c]quinolines, which can be further elaborated into tetracyclic systems like 1,2,3,5,6-pentaazaaceanthrylenes. researchgate.net These types of reactions highlight the potential of this compound as a starting point for a variety of complex heterocyclic structures.

Applications in Material Science Research

The unique electronic and structural properties of quinoline derivatives, including this compound, have led to their exploration in material science. The ability to serve as a rigid building block and to be functionalized with various groups makes it a candidate for the development of novel materials with specific properties.

Use in Covalent Organic Frameworks (COFs) and Porous Polymers

Amines are valuable building blocks in the synthesis of porous materials like Covalent Organic Frameworks (COFs) and porous organic polymers (POPs). ijrpr.comdiva-portal.org These materials are of interest for applications in gas storage, separation, and catalysis. diva-portal.orgchemistryviews.org The synthesis of COFs often involves the condensation of amine-containing linkers with aldehydes to form stable imine-linked frameworks. tcichemicals.com

While direct use of this compound in published COF synthesis is not extensively documented, its amine functionality makes it a potential candidate as a linker molecule. The general principle involves combining multifunctional amine monomers with aldehyde linkers to create a crystalline, porous network. tcichemicals.commdpi.com The properties of the resulting COF, such as pore size and surface area, can be tuned by the choice of building blocks. chemistryviews.org

Furthermore, porous polymers can be functionalized with amine groups post-synthetically to enhance their properties, such as CO2 capture and separation. diva-portal.orgrsc.org This suggests a potential route where a polymer incorporating a quinoline moiety could be modified to introduce amine functionality.

Potential in Optoelectronic Materials Development

Quinoline derivatives are being investigated for their potential in optoelectronic materials. Functional intermediates containing aromatic and heterocyclic structures are often used in the development of materials for organic light-emitting diodes (OLEDs), including light-emitting host materials and transmission layer materials. sunshine-oled.com The rigid, aromatic structure of the quinoline core in this compound provides a good scaffold for building molecules with desirable electronic and photophysical properties. By strategically modifying the quinoline core with different functional groups, it may be possible to tune the emission color, efficiency, and charge transport properties of the resulting materials.

Utilization in Catalysis Development (e.g., as Ligands or Precatalysts)

Amines and their derivatives are widely used as ligands in transition metal catalysis. ijrpr.com The nitrogen atom of the amino group can coordinate to a metal center, influencing its catalytic activity and selectivity. The structure of the ligand is crucial for the efficiency of the catalyst.

The quinoline scaffold, with its nitrogen-containing heterocyclic ring, can also act as a ligand. Palladium complexes based on N-(quinolin-8-yl)amide rings have been explored for various catalytic transformations. mdpi.com While specific examples of this compound being used as a ligand in catalysis are not prevalent in the reviewed literature, its structural features suggest potential in this area. The presence of multiple nitrogen atoms and the ability to introduce other functional groups could allow for the design of novel ligands with tailored electronic and steric properties for specific catalytic applications. For example, bulky, electron-rich phosphine-based ligands are known to enhance reactivity in palladium-catalyzed cross-coupling reactions. A similar design principle could be applied to quinoline-based ligands.

Design and Synthesis of Chemically-Functional Analogues and Scaffolds

This compound serves as a valuable scaffold for the design and synthesis of a wide range of chemically-functional analogues. The reactivity of the chloro and amino groups allows for extensive modification of the quinoline core, leading to the creation of new molecules with diverse properties and potential applications.

The synthesis of analogues often involves nucleophilic substitution of the chlorine atoms with various amines, alcohols, or other nucleophiles. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose, allowing for the formation of C-N bonds with a wide range of amines. researchgate.net These reactions can be used to introduce complex side chains and build up molecular complexity.

Furthermore, the amino group can be acylated, alkylated, or used as a handle for further transformations. For example, reaction with sulfonyl chlorides can produce sulfonamide analogues. future-science.com The combination of these synthetic strategies allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the development of new compounds for various applications, including medicinal chemistry and materials science. rsc.orgpurdue.edu

Future Research Directions and Challenges

Development of Novel, Highly Efficient, and Sustainable Synthetic Routes

The traditional synthesis of quinolines, often relying on methods like the Skraup or Friedländer synthesis, can involve harsh conditions, toxic reagents, and low atom economy. researchgate.net The future development of 3,6-Dichloroquinolin-4-amine chemistry is intrinsically linked to the creation of more efficient and environmentally benign synthetic protocols.

Key Research Thrusts:

Catalyst-Controlled C-H Activation: A major goal is the direct functionalization of simpler quinoline (B57606) precursors. Transition-metal catalysis, particularly with rhodium, palladium, and copper, has shown promise in activating inert C-H bonds, allowing for the direct introduction of substituents. rsc.orgmdpi.com Future work will focus on developing catalysts that can selectively target the C3 and C6 positions for chlorination and the C4 position for amination in a one-pot or sequential process, minimizing intermediate isolation steps.

Green Chemistry Approaches: The use of sustainable methodologies is paramount. This includes employing reusable solid acid catalysts like Nafion NR50, which has been successful in Friedländer reactions under microwave irradiation, offering an eco-friendly alternative. organic-chemistry.org Research into nanocatalysts, such as ZrO2-supported magnetic nanoparticles, also presents a green and efficient pathway for quinoline synthesis that allows for easy catalyst recovery and reuse.

Photoredox and Electrocatalysis: Visible-light-mediated reactions offer mild conditions and high selectivity. organic-chemistry.org Developing photoredox-catalyzed methods for the chlorination and amination of the quinoline ring could significantly reduce energy consumption and the need for harsh chemical oxidants or reductants.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better reaction control, and easier scalability compared to batch processes. Adapting multi-step syntheses of complex quinolines into a continuous flow setup is a key challenge that could revolutionize their production.

A comparative look at traditional versus emerging synthetic strategies highlights the drive towards sustainability.

| Synthetic Strategy | Typical Conditions | Advantages | Challenges for this compound |

| Traditional (e.g., Friedländer, Skraup) | High temperatures, strong acids/bases, multi-step. researchgate.net | Well-established, readily available starting materials. | Low yields, harsh conditions, significant waste. organic-chemistry.org |

| Modern C-H Functionalization | Transition-metal catalysts (Pd, Rh, Cu), milder conditions. rsc.org | High atom economy, fewer steps, novel reactivity. rsc.org | Regioselectivity control, catalyst cost and toxicity. |

| Green Catalysis (Microwave, Nanocatalysts) | Microwave irradiation, reusable catalysts, green solvents. organic-chemistry.org | Reduced reaction times, energy efficiency, catalyst recyclability. organic-chemistry.org | Catalyst stability, substrate scope, achieving specific dichlorination. |

Exploration of Undiscovered Reactivity Profiles and Selectivity Control

The reactivity of the this compound core is largely dictated by the interplay of the electron-withdrawing chlorine atoms and the electron-donating amino group. However, a vast chemical space remains unexplored. Future research will focus on uncovering novel transformations and achieving unprecedented levels of selectivity.

Key Research Thrusts:

Regiodivergent Functionalization: A significant challenge is controlling the site of reaction (regioselectivity). For instance, in Friedländer annulation, the choice of a metal salt Lewis acid catalyst, such as In(OTf)₃, can be critical in selectively forming the desired quinoline product over other isomers. rsc.org Future work will aim to develop catalytic systems that can selectively functionalize other positions on the this compound ring, enabling the creation of a diverse library of derivatives.

Metal-Free Halogenation: While transition metals are powerful, metal-free approaches are often cheaper and less toxic. An operationally simple, metal-free protocol for the remote C5–H halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acids. nih.gov Adapting such strategies for the selective halogenation of other positions on the quinoline core is a promising research direction.

Controlled Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C3 and C6 positions are potential sites for SNAr reactions. A major challenge is to achieve selective substitution at one position while leaving the other intact. Research into the kinetics and thermodynamics of these substitutions, influenced by solvent, temperature, and the nature of the nucleophile, is needed to develop predictive models for selectivity. The displacement of the C4-chlorine in 4,7-dichloroquinoline (B193633) to install an amino group is a well-established reaction, often proceeding with high regioselectivity. mdpi.com

Advanced Characterization Techniques for Dynamic Chemical Processes

Understanding complex reaction mechanisms and characterizing transient intermediates are crucial for optimizing synthetic routes and discovering new reactivity. The development and application of advanced analytical techniques are central to this endeavor.

Key Research Thrusts:

In-situ Spectroscopy: Techniques like in-situ NMR and FTIR spectroscopy allow chemists to monitor reactions in real-time. This provides invaluable data on reaction kinetics, intermediates, and byproducts, facilitating rapid optimization.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the structures of novel, complex quinoline derivatives. mdpi.com Techniques like ESI-MS can be used to detect and characterize reaction intermediates, providing mechanistic insights. mdpi.com

Surface and Solid-State Analysis: When using heterogeneous catalysts or studying materials applications, surface characterization is key. Techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDX), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) provide detailed information about the morphology, composition, and surface chemistry of materials incorporating quinoline derivatives. aphrc.orgbohrium.comcumhuriyet.edu.tr

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for predicting reactivity, elucidating reaction mechanisms, and understanding the electronic properties of molecules like this compound. rsc.org These theoretical calculations complement experimental findings and can guide the design of new experiments.

| Technique | Application in Quinoline Chemistry | Insights Gained |

| NMR Spectroscopy | Structure elucidation of products and intermediates. mdpi.commdpi.com | Connectivity, stereochemistry, purity. |

| Mass Spectrometry (MS) | Molecular weight determination, fragmentation analysis. mdpi.commdpi.com | Confirmation of identity, structural information. |

| X-ray Crystallography | Absolute structure determination of crystalline solids. mdpi.com | Precise bond lengths, bond angles, and conformation. |

| XPS/SEM/AFM | Surface analysis of materials and catalysts. aphrc.orgbohrium.com | Elemental composition, surface morphology, film formation. |

| Computational (DFT) | Modeling reaction pathways and electronic structures. rsc.org | Reaction energetics, regioselectivity, charge distribution. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. These tools can analyze vast datasets to predict properties, optimize reactions, and propose novel molecular structures.

Key Research Thrusts:

Predictive Modeling for Reactivity: ML models, particularly artificial neural networks (ANN), can be trained on large datasets of chemical reactions to predict the outcomes of new reactions. doaj.org For quinoline derivatives, this could mean predicting the site selectivity of C-H functionalization or the success rate of a proposed synthetic step. doaj.orgresearchgate.net

Generative Models for Novel Compounds: Generative adversarial networks (GANs) can design novel molecules with specific desired properties. azoai.com A model could be trained to generate new quinoline-based structures, like derivatives of this compound, that are predicted to have high activity for a particular biological target.

Quantitative Structure-Property Relationship (QSPR): QSPR models use machine learning algorithms to correlate the structural features of molecules with their properties. researchgate.net This can be used to predict the biological activity or physical properties of new this compound derivatives before they are synthesized, saving time and resources.

Automated Synthesis Planning: AI-powered software can devise complete synthetic routes for complex molecules. By analyzing known reactions, these tools can suggest step-by-step pathways to a target compound, a significant aid in planning the synthesis of novel quinoline derivatives.

Addressing Scalability and Industrial Feasibility of Chemical Production Processes

The transition from a laboratory-scale synthesis to cost-effective and safe industrial production is a major hurdle for many promising compounds. Addressing these challenges is critical for the real-world application of this compound and its derivatives.

Key Research Thrusts:

Process Optimization and Cost Reduction: A primary challenge is the cost of starting materials and catalysts. Research into highly efficient and recyclable catalysts is crucial. Furthermore, optimizing reaction conditions (temperature, pressure, reaction time) to maximize yield and throughput is a continuous effort. For example, gram-scale syntheses of halogenated quinolines have been demonstrated, proving the potential for larger-scale production. nih.govmdpi.comresearchgate.net

Purification and Impurity Profiling: Industrial-scale synthesis requires robust and scalable purification methods, moving beyond laboratory techniques like column chromatography. Developing efficient crystallization or extraction procedures is essential. liverpool.ac.uk Rigorous impurity profiling is also necessary to ensure the final product meets regulatory standards.

Safety and Environmental Impact: The industrial synthesis of halogenated aromatic compounds requires careful management of potentially hazardous reagents and byproducts. Developing processes that use less toxic solvents and reagents and minimize waste is a key aspect of green industrial chemistry. researchgate.netorganic-chemistry.org The development of scalable processes for key intermediates is a critical step in the supply chain for important drugs derived from quinolines. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 3,6-Dichloroquinolin-4-amine to improve yield and purity?

Methodological Answer:

- Core Reaction : Use nucleophilic aromatic substitution (NAS) of 4,7-dichloroquinoline with ammonia or primary amines under reflux. Key reagents include ethanol/methanol as solvents, with sodium azide for regioselective substitution .

- Optimization Strategies :

- Vary reaction time (6–24 hrs) and temperature (60–100°C) to balance yield vs. side-product formation.

- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via -NMR (quinoline H-2 signal at δ 8.2–8.4 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- Primary Techniques :

- Advanced Tools : X-ray crystallography (if crystalline) to resolve chlorine/amine positional ambiguity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data for this compound derivatives?

Methodological Answer:

- Case Study : Derivatives with electron-withdrawing groups (e.g., -CF) at C-3 show enhanced antimicrobial activity (MIC 2 μg/mL vs. S. aureus), while bulky substituents reduce solubility .

- Experimental Design :

- Data Analysis : Use 3D-QSAR models to correlate substituent electronic effects with IC values .

Q. What strategies address conflicting reports on the compound’s metabolic stability?

Methodological Answer:

Q. How can computational methods guide the design of this compound-based inhibitors?

Methodological Answer:

- Protocol :

- Validation : Synthesize top-ranked analogs and test inhibitory activity (IC < 1 μM in enzyme assays) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity for similar derivatives?

Root Cause Analysis:

- Variable Factors :

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.